molecular formula C18H20ClNO4S B4299454 2-(acetylamino)-4-chlorophenyl 4-tert-butylbenzenesulfonate

2-(acetylamino)-4-chlorophenyl 4-tert-butylbenzenesulfonate

Cat. No. B4299454
M. Wt: 381.9 g/mol
InChI Key: UZIBUZYAQLIFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-4-chlorophenyl 4-tert-butylbenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as ACPTS, and it is widely used in various research studies due to its unique properties. ACPTS is a sulfonate ester of N-acetylanthranilic acid and has a molecular weight of 436.98 g/mol.

Mechanism of Action

The mechanism of action of ACPTS is not fully understood. However, it is known to inhibit the activity of various enzymes, such as cholinesterase and acetylcholinesterase. ACPTS has also been shown to interact with DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
ACPTS has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. ACPTS has also been shown to inhibit the growth of various cancer cells. Moreover, ACPTS has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

ACPTS has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. ACPTS is also stable under various conditions, which makes it suitable for various experiments. However, ACPTS has some limitations, such as its solubility in water. This may limit its use in certain experiments.

Future Directions

There are several future directions for research on ACPTS. One potential direction is the development of new drugs based on ACPTS. ACPTS has been shown to have promising activity against various enzymes and cancer cells, which makes it a potential candidate for drug development. Another potential direction is the use of ACPTS in the development of new materials, such as MOFs. Moreover, further research is needed to fully understand the mechanism of action of ACPTS and its potential applications in various fields.
Conclusion:
In conclusion, ACPTS is a chemical compound that has gained significant attention in the field of scientific research. It has been widely used in various research studies due to its unique properties, including its ability to inhibit the activity of various enzymes and interact with DNA and RNA. ACPTS has several advantages for lab experiments, such as its ease of synthesis and stability. However, it also has some limitations, such as its solubility in water. There are several future directions for research on ACPTS, including the development of new drugs and materials and further understanding of its mechanism of action.

Scientific Research Applications

ACPTS has been widely used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as Cu2+ and Zn2+. ACPTS has also been used in the synthesis of new materials, such as metal-organic frameworks (MOFs). Moreover, ACPTS has been used in the development of new drugs due to its ability to inhibit the activity of various enzymes.

properties

IUPAC Name

(2-acetamido-4-chlorophenyl) 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-12(21)20-16-11-14(19)7-10-17(16)24-25(22,23)15-8-5-13(6-9-15)18(2,3)4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIBUZYAQLIFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylbenzenesulfonic acid, (2-acetylamino-4-chlorophenyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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